Acetonylchelerythrine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetonylchelerythrine can be synthesized through a series of chemical reactions involving the parent compound, chelerythrineThe reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification processes. The extraction is usually performed using organic solvents, and the purification involves techniques such as chromatography to isolate the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Acetonylchelerythrine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Aplicaciones Científicas De Investigación

Acetonylchelerythrine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its cytotoxic effects on cancer cells and its potential as an anti-cancer agent.

Medicine: Explored for its anti-inflammatory and anti-diabetic properties.

Industry: Utilized in the development of pharmaceuticals and as a natural product in various formulations.

Mecanismo De Acción

The mechanism of action of acetonylchelerythrine involves its interaction with specific molecular targets and pathways. It acts as a potent inhibitor of protein kinase C, a key enzyme involved in cell signaling. By inhibiting this enzyme, this compound can induce apoptosis (programmed cell death) and autophagy (cellular degradation), making it effective against cancer cells .

Comparación Con Compuestos Similares

Chelerythrine: The parent compound, known for its potent biological activities.

Dihydrochelerythrine: A reduced form of chelerythrine with similar properties.

Chelerythrine chloride: A more water-soluble form of chelerythrine.

Uniqueness: Acetonylchelerythrine is unique due to the presence of the acetone group, which enhances its biological activity and makes it more effective in certain applications compared to its parent compound and other derivatives .

Actividad Biológica

Acetonylchelerythrine, a compound derived from various plant sources such as Zanthoxylum ailanthoides and Garcinia lucida, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

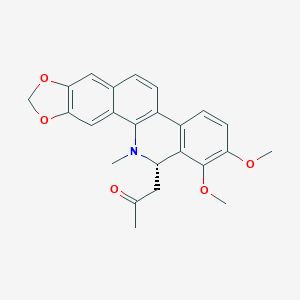

This compound is classified as a benzophenanthridine alkaloid with the chemical formula and a molecular weight of 401.44 g/mol. Its structure is characterized by a complex arrangement of rings that contributes to its biological activity.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells, effectively halting their proliferation.

- Apoptosis Induction : It promotes apoptosis via the mitochondrial pathway by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

Table 1: Antitumor Effects of this compound

2. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Cytokine Modulation : It reduces levels of IL-6 and TNF-alpha in vitro, which are key players in inflammatory responses .

3. Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness has been evaluated against strains such as Staphylococcus aureus and Candida albicans.

The biological activities of this compound can be attributed to its interaction with several molecular targets:

- PKC Inhibition : It acts as a selective inhibitor of protein kinase C (PKC), which is involved in cell signaling pathways related to growth and survival.

- Signal Transduction Pathways : The compound modulates key signaling pathways such as PI3K/Akt and JAK/STAT3, influencing cell proliferation and apoptosis .

Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted by Liu et al. demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro and in vivo. The treatment led to a marked decrease in tumor size and weight, correlating with increased apoptosis markers.

Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis Models

In an animal model of rheumatoid arthritis, this compound reduced joint swelling and inflammation markers significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints .

Propiedades

IUPAC Name |

1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTQLFWIJIABSU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177404 | |

| Record name | Acetonylchelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22864-92-2 | |

| Record name | Acetonylchelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022864922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonylchelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.